molecular formula C7H7FN2O2 B13577704 (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoicacid

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoicacid

Cat. No.: B13577704
M. Wt: 170.14 g/mol
InChI Key: LONIJWHMQJZTDW-PLNGDYQASA-N
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Description

The compound “(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” (IUPAC name) is a fluorinated enoic acid derivative with a pyrazole substituent. Its molecular formula is C₇H₇FN₂O₂, and its stereochemistry is defined by the Z-configuration of the double bond at position 2, as indicated by the SMILES string CN1C(=CC=N1)/C(=C/C(=O)O)/F . The fluorine atom at position 3 and the 1-methylpyrazole ring at the same position contribute to its unique electronic and steric properties. The InChIKey UJEHNZHGALUYGE-PLNGDYQASA-N confirms its distinct structural identity .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

(Z)-3-fluoro-3-(1-methylpyrazol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C7H7FN2O2/c1-10-3-2-6(9-10)5(8)4-7(11)12/h2-4H,1H3,(H,11,12)/b5-4-

InChI Key

LONIJWHMQJZTDW-PLNGDYQASA-N

Isomeric SMILES

CN1C=CC(=N1)/C(=C/C(=O)O)/F

Canonical SMILES

CN1C=CC(=N1)C(=CC(=O)O)F

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation and Methylation

  • Starting from hydrazine derivatives, methylhydrazine is reacted with β-diketones or β-ketoesters to form 1-methyl-pyrazole rings. For example, aqueous methylhydrazine (30–50% w/w) is added to diketone intermediates under controlled temperature (often below 0 °C to room temperature) to form methylated pyrazoles with high selectivity and yield.

  • Reaction times for hydrazine addition range from 10 minutes to several hours, with stirring at elevated temperatures (up to 80 °C) to complete cyclization.

Formation of the (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic Acid

  • The α,β-unsaturated carboxylic acid moiety with the (2Z) configuration is formed by condensation reactions involving the fluorinated pyrazole intermediates and suitable carboxylation or oxidation steps.

  • Control of stereochemistry is critical and is influenced by reaction conditions such as solvent choice, temperature, and acid catalysts. Trifluoroacetic acid and other strong acids have been used to enhance selectivity toward the (2Z) isomer.

  • After synthesis, purification involves cooling, filtration, washing, and drying to isolate the crystalline acid product with high purity (up to 99.7% as determined by ^1H-NMR).

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrazole formation Methylhydrazine (30–50% aqueous) + fluorinated diketone -25 °C to RT 1–5 h 85–95 Low temp addition to control regioselectivity and yield
Acid catalysis for isomer selectivity Trifluoroacetic acid or sulfuric acid RT to 80 °C 1–5 h 86.5–99.7 Enhances (2Z) isomer selectivity, acid choice affects purity
Isolation and purification Cooling, filtration, recrystallization ~10 °C 0.5 h >95 Crystallization improves purity and yield

Analytical Characterization

  • Purity and isomer ratios are commonly determined by nuclear magnetic resonance spectroscopy (^1H-NMR) and gas chromatography (GC).

  • Mass spectrometry data indicate molecular ion peaks consistent with the molecular formula C7H7FN2O2, and predicted collision cross-section values support structural assignments.

  • The (2Z) stereochemistry is confirmed by NMR coupling constants and comparison with reference standards.

Summary of Key Findings from Literature

  • The use of aqueous methylhydrazine solutions and fluorinated diketones under controlled low-temperature conditions is essential for high-yield synthesis of fluorinated methylpyrazoles.

  • Acid catalysis with trifluoroacetic acid improves selectivity toward the desired (2Z) isomer while maintaining high purity.

  • Purification by crystallization and filtration yields the final product in high purity (>95%) suitable for further pharmaceutical or agrochemical applications.

  • Despite the lack of extensive published literature specifically on (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid, related fluorinated pyrazole compounds have well-established synthetic protocols that can be adapted.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the pyrazole ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrazole derivatives or fluorinated compounds.

Scientific Research Applications

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving fluorinated compounds or pyrazole derivatives.

Mechanism of Action

The mechanism of action of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Enoic Acids

(a) Maleic Acid ((2Z)-but-2-enedioic acid)
  • Structure : Maleic acid is a dicarboxylic acid with a Z-configured double bond. Unlike the target compound, it lacks fluorine and a pyrazole substituent.
  • Acidity: Maleic acid has two carboxylic acid groups (pKa₁ ≈ 1.9, pKa₂ ≈ 6.3), making it more acidic than the monofunctional target compound. The fluorine in the target compound likely increases its acidity compared to non-fluorinated analogs .
(b) Methacrylic Acid (2-methylprop-2-enoic acid)
  • Structure : Features a methyl group instead of fluorine and pyrazole.
  • Steric Effects : The methyl group in methacrylic acid introduces steric hindrance, while the pyrazole in the target compound may enable π-π interactions in biological systems .

Pyrazole-Containing Carboxylic Acids

(a) 1-[(tert-butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid (CAS: 1228581-12-1)
  • Structure : Contains a fluorinated azetidine ring (4-membered) instead of a pyrazole.
  • Reactivity: The azetidine’s ring strain may increase reactivity compared to the aromatic pyrazole in the target compound. Fluorine placement on the azetidine versus the enoic chain could alter metabolic stability .
(b) tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5)
  • Functionality : Includes a hydroxymethyl group on the azetidine, contrasting with the target compound’s pyrazole. The hydroxymethyl group may enhance solubility but reduce lipophilicity compared to the pyrazole .

Fluorinated Heterocyclic Acids

(a) 1-[(benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (CAS: 1781046-72-7)
  • Substituents: The benzyloxy group introduces aromaticity, while the azetidine’s fluorine may affect conformational flexibility.

Physicochemical and Predictive Data Comparison

Table 1: Collision Cross-Section (CCS) and m/z Values for Target Compound

Ion Adduct m/z CCS (Ų)
[M+H]⁺ 187.05 145.2
[M+Na]⁺ 209.03 153.8
[M-H]⁻ 185.03 138.5
  • Insight: The pyrazole ring and fluorine likely contribute to a larger CCS compared to simpler enoic acids (e.g., acrylic acid), reflecting increased molecular surface area.

Biological Activity

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid is a synthetic organic compound notable for its unique structural characteristics, including a fluorine atom and a pyrazole ring. This compound belongs to the class of α,β-unsaturated carboxylic acids, which are recognized for their diverse biological activities and potential applications in medicinal chemistry.

  • Molecular Formula: C7H7FN2O2
  • Molar Mass: 170.14 g/mol
  • CAS Number: 2639466-36-5

The presence of the fluorine atom enhances the compound's lipophilicity, potentially influencing its interaction with various biological targets, making it an attractive candidate for drug development.

Biological Activity

Research indicates that compounds similar to (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid exhibit a range of biological activities. These include:

  • Antimicrobial Properties: The compound has shown potential in inhibiting the growth of various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is needed to elucidate the underlying mechanisms.

The biological activity of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid can be attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom and the pyrazole ring play crucial roles in binding to these targets, influencing the compound’s overall biological effects.

In Vitro Studies

In vitro studies have demonstrated that (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid exhibits significant activity against several bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

A study involving human cancer cell lines indicated that (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid induced apoptosis at concentrations of 50 µM and above. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Computational Predictions

Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have been employed to forecast potential biological activities based on the compound's structure. These predictions suggest that the compound may also exhibit anti-inflammatory and analgesic properties, warranting further investigation.

Synthetic Routes

The synthesis of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid typically involves several key steps:

  • Formation of the Pyrazole Ring: Achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
  • Fluorination: Conducted using electrophilic fluorinating agents like Selectfluor.
  • Formation of Propenoic Acid Moiety: Involves reacting the fluorinated pyrazole intermediate with an appropriate acrylate derivative under basic conditions.

Q & A

Basic Research Questions

Q. What are the key structural features and characterization methods for (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid?

  • Structural Data :

PropertyValue
Molecular FormulaC₇H₇FN₂O₂
SMILESCN1C(=CC=N1)/C(=C/C(=O)O)/F
InChIKeyUJEHNZHGALUYGE-PLNGDYQASA-N
Stereochemistry(Z)-configuration confirmed via collision cross-section prediction
  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using coupling constants and NOESY for spatial proximity analysis.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and fluoroalkene (C-F stretch ~1100 cm⁻¹) .

Q. What synthetic strategies are applicable for preparing this compound?

  • Multi-Step Synthesis :

  • Step 1 : Pyrazole ring formation via cyclocondensation of hydrazine derivatives with β-keto esters.
  • Step 2 : Fluorination via electrophilic addition (e.g., Selectfluor®) to introduce the fluoroalkene moiety.
  • Step 3 : Hydrolysis of ester intermediates to yield the carboxylic acid .
    • Optimization Tips :
  • Use anhydrous conditions for fluorination to avoid side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/EtOAc) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

  • Density Functional Theory (DFT) :

  • Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Simulate collision cross-sections (CCS) to validate experimental ion mobility data .
    • Molecular Dynamics (MD) :
  • Model solvation effects in polar solvents (e.g., DMSO) to assess aggregation tendencies.
    • Contradictions : Discrepancies between predicted and experimental CCS values may arise from solvent interactions or conformational flexibility .

Q. What are the challenges in analyzing bioactivity and mechanism of action?

  • Biological Assays :

  • In vitro : Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence polarization.
  • In silico : Dock the compound into protein active sites (PyMOL, AutoDock) to predict binding affinities .
    • Metabolic Stability :
  • Use liver microsome assays to evaluate susceptibility to oxidation (CYP450 enzymes).
    • Data Interpretation : False positives in bioassays may occur due to compound aggregation; validate via dynamic light scattering (DLS) .

Q. How can regioselectivity in derivative synthesis be controlled?

  • Functionalization Strategies :

  • Pyrazole Ring : Electrophilic substitution at the C-5 position (meta-directing effect of methyl group).
  • Fluoroalkene : Radical addition or nucleophilic substitution at the β-carbon .
    • Case Study :
  • Reaction with 4-fluoroaniline under acidic conditions yields (2Z)-3-(4-fluoroanilino) derivatives, confirmed via X-ray crystallography .

Data Contradiction Analysis

Q. How to resolve discrepancies in stereochemical assignments?

  • Conflict : NMR-based assignments vs. computational predictions.
  • Resolution :

  • X-ray Crystallography : Definitive confirmation of (Z)-configuration (e.g., analogous structures in ).
  • Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra for chiral centers .

Methodological Best Practices

  • Stereochemical Purity :
    • Use chiral stationary phases (CSPs) in HPLC for enantiomeric separation.
    • Validate via optical rotation and electronic circular dichroism (ECD) .
  • Reaction Scalability :
    • Optimize microwave-assisted synthesis for reduced reaction times and improved yields .

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